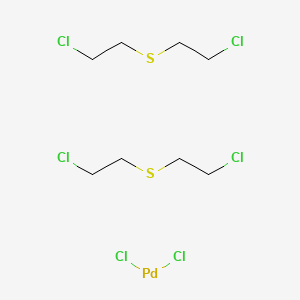
Palladous chloride, bis(di-(beta-chloroethyl)sulfide)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palladous chloride, bis(di-(beta-chloroethyl)sulfide)- is a coordination compound that features palladium in the +2 oxidation state
Preparation Methods
Synthetic Routes and Reaction Conditions
Palladous chloride, bis(di-(beta-chloroethyl)sulfide)- can be synthesized through the reaction of palladium(II) chloride with di-(beta-chloroethyl)sulfide under controlled conditions. The reaction typically involves dissolving palladium(II) chloride in an appropriate solvent, such as ethanol or acetone, and then adding di-(beta-chloroethyl)sulfide. The mixture is stirred and heated to facilitate the formation of the desired coordination compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Palladous chloride, bis(di-(beta-chloroethyl)sulfide)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of palladium.
Reduction: It can be reduced to palladium metal or lower oxidation states.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines or amines under mild conditions.
Major Products Formed
Oxidation: Higher oxidation state palladium compounds.
Reduction: Palladium metal or palladium(I) compounds.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
Palladous chloride, bis(di-(beta-chloroethyl)sulfide)- has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in carbon-carbon coupling reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in various industrial processes, including the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of palladous chloride, bis(di-(beta-chloroethyl)sulfide)- involves its ability to coordinate with various ligands and participate in catalytic cycles. The palladium center can undergo oxidative addition, reductive elimination, and ligand exchange reactions, which are crucial for its catalytic activity. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Palladium(II) chloride: A common starting material in palladium chemistry with similar coordination properties.
Bis(triphenylphosphine)palladium(II) chloride: Another palladium coordination compound used as a catalyst in organic synthesis.
Uniqueness
Palladous chloride, bis(di-(beta-chloroethyl)sulfide)- is unique due to the presence of di-(beta-chloroethyl)sulfide ligands, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific catalytic applications and research studies.
Properties
CAS No. |
64047-28-5 |
|---|---|
Molecular Formula |
C8H16Cl6PdS2 |
Molecular Weight |
495.5 g/mol |
IUPAC Name |
1-chloro-2-(2-chloroethylsulfanyl)ethane;dichloropalladium |
InChI |
InChI=1S/2C4H8Cl2S.2ClH.Pd/c2*5-1-3-7-4-2-6;;;/h2*1-4H2;2*1H;/q;;;;+2/p-2 |
InChI Key |
FAZWOQJUSHCZFJ-UHFFFAOYSA-L |
Canonical SMILES |
C(CCl)SCCCl.C(CCl)SCCCl.Cl[Pd]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















